molecular formula C23H22N2O6 B3861165 6-[[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]amino]-2-(4-methoxyphenyl)benzo[de]isoquinoline-1,3-dione CAS No. 5530-54-1

6-[[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]amino]-2-(4-methoxyphenyl)benzo[de]isoquinoline-1,3-dione

Cat. No.: B3861165
CAS No.: 5530-54-1
M. Wt: 422.4 g/mol
InChI Key: UJFATNJEVJULRQ-UHFFFAOYSA-N
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Description

6-[[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]amino]-2-(4-methoxyphenyl)benzo[de]isoquinoline-1,3-dione is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]amino]-2-(4-methoxyphenyl)benzo[de]isoquinoline-1,3-dione typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the benzo[de]isoquinoline core: This can be achieved through a series of cyclization reactions.

    Introduction of the 4-methoxyphenyl group: This step often involves electrophilic aromatic substitution.

    Attachment of the 1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl group: This is typically done through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This often includes the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in large reactors.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups.

    Reduction: Reduction reactions can occur at the carbonyl groups.

    Substitution: Both nucleophilic and electrophilic substitution reactions are possible, especially at the aromatic ring and the amine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and acids/bases are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, the compound is studied for its potential as a biochemical probe. Its ability to interact with various biomolecules makes it useful in studying cellular processes.

Medicine

In medicine, the compound is being investigated for its potential therapeutic properties. Its interactions with biological targets suggest it could be developed into a drug for treating certain diseases.

Industry

In industry, the compound is used in the development of new materials. Its unique properties make it suitable for applications in polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism by which 6-[[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]amino]-2-(4-methoxyphenyl)benzo[de]isoquinoline-1,3-dione exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved often include signal transduction cascades and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N-[Tris(hydroxymethyl)methyl]acrylamide
  • 2-Acrylamido-2-hydroxymethyl-1,3-propanediol

Uniqueness

Compared to similar compounds, 6-[[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]amino]-2-(4-methoxyphenyl)benzo[de]isoquinoline-1,3-dione stands out due to its unique combination of functional groups and its potential for diverse applications. Its structure allows for a wide range of chemical modifications, making it a versatile compound in research and industry.

Properties

IUPAC Name

6-[[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino]-2-(4-methoxyphenyl)benzo[de]isoquinoline-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O6/c1-31-15-7-5-14(6-8-15)25-21(29)17-4-2-3-16-19(24-23(11-26,12-27)13-28)10-9-18(20(16)17)22(25)30/h2-10,24,26-28H,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJFATNJEVJULRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C3=C4C(=C(C=C3)NC(CO)(CO)CO)C=CC=C4C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50416894
Record name 6-[[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino]-2-(4-methoxyphenyl)benzo[de]isoquinoline-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50416894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

422.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5530-54-1
Record name 6-[[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino]-2-(4-methoxyphenyl)benzo[de]isoquinoline-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50416894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-[[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]amino]-2-(4-methoxyphenyl)benzo[de]isoquinoline-1,3-dione
Reactant of Route 2
Reactant of Route 2
6-[[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]amino]-2-(4-methoxyphenyl)benzo[de]isoquinoline-1,3-dione
Reactant of Route 3
6-[[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]amino]-2-(4-methoxyphenyl)benzo[de]isoquinoline-1,3-dione
Reactant of Route 4
6-[[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]amino]-2-(4-methoxyphenyl)benzo[de]isoquinoline-1,3-dione
Reactant of Route 5
6-[[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]amino]-2-(4-methoxyphenyl)benzo[de]isoquinoline-1,3-dione
Reactant of Route 6
6-[[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]amino]-2-(4-methoxyphenyl)benzo[de]isoquinoline-1,3-dione

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